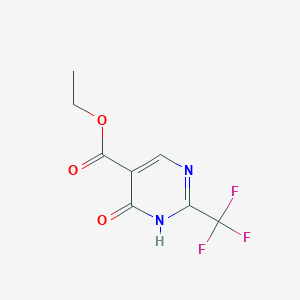

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-2-16-6(15)4-3-12-7(8(9,10)11)13-5(4)14/h3H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKCIBZWYLMGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407946 | |

| Record name | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-67-9 | |

| Record name | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group imparts unique biological activity and stability to molecules, making this compound a valuable building block for medicinal and agricultural chemistry.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overview of the Synthesis Pathway

The most direct and widely recognized method for synthesizing this compound is through the cyclocondensation of an amidine with a malonate derivative. Specifically, the reaction involves the condensation of 2,2,2-trifluoroacetamidine with diethyl 2-(ethoxymethylene)malonate. This approach provides a straightforward route to the pyrimidine core with the desired substituents at the 2, 4, and 5 positions.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the availability and purity of its key precursors. The following sections detail the preparation of 2,2,2-trifluoroacetamidine and diethyl 2-(ethoxymethylene)malonate.

Synthesis of 2,2,2-Trifluoroacetamidine

2,2,2-Trifluoroacetamidine is typically prepared from trifluoroacetonitrile. The synthesis involves the reaction of trifluoroacetonitrile with ammonia.

Experimental Protocol:

A solution of trifluoroacetonitrile in a suitable solvent (e.g., diethyl ether) is cooled in a pressure vessel. Anhydrous ammonia is then introduced into the vessel, and the reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by spectroscopic methods. Upon completion, the excess ammonia and solvent are carefully evaporated to yield 2,2,2-trifluoroacetamidine. Due to the volatility and reactivity of the reagents, this reaction must be carried out with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of Diethyl 2-(ethoxymethylene)malonate

Diethyl 2-(ethoxymethylene)malonate is a crucial C3 synthon for the pyrimidine ring formation. It is typically synthesized via the condensation of diethyl malonate and triethyl orthoformate.[2]

Experimental Protocol:

A mixture of diethyl malonate, triethyl orthoformate, and a catalytic amount of a dehydrating agent (e.g., acetic anhydride) is heated.[2] The reaction is driven to completion by the continuous removal of ethanol, which is formed as a byproduct, through distillation.[2] After the reaction is complete, the excess triethyl orthoformate and catalyst are removed by vacuum distillation to afford the crude diethyl 2-(ethoxymethylene)malonate, which can be further purified by fractional distillation.[2]

Core Synthesis: this compound

The final step in the synthesis is the cyclocondensation reaction between 2,2,2-trifluoroacetamidine and diethyl 2-(ethoxymethylene)malonate.

Experimental Protocol:

2,2,2-Trifluoroacetamidine and diethyl 2-(ethoxymethylene)malonate are dissolved in a suitable solvent, such as ethanol or isopropanol. A base, such as sodium ethoxide or sodium methoxide, is added to the solution to catalyze the reaction. The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to be acidic, leading to the precipitation of the product. The crude this compound is then collected by filtration, washed with a cold solvent, and purified by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis pathway, compiled from analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Precursor Synthesis | ||||||

| Synthesis of Diethyl 2-(ethoxymethylene)malonate | Diethyl malonate, Triethyl orthoformate | Acetic anhydride | None | 145-170 | 4-6 | >95 |

| Core Synthesis | ||||||

| This compound Synthesis (Analogous) | 2-Fluoro-3-oxopentanoic acid ethyl ester, Formamidine acetate | Sodium methoxide | Methanol | Reflux | 12-16 | 67 |

Note: The yield for the core synthesis is based on an analogous reaction for a similar pyrimidine derivative and may differ for the target molecule.[3]

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in the synthesis of this compound.

Caption: Overall synthesis pathway for the target molecule.

Caption: Key steps in the cyclocondensation reaction.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental chemical and physical characteristics.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems, informing decisions in process development, formulation, and preliminary assessment of its potential as a synthetic building block.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃N₂O₃ | PubChem |

| Molecular Weight | 236.15 g/mol | PubChem |

| Melting Point | 315-316 °C | ChemicalBook |

| Boiling Point | 220.8 °C at 760 mmHg | Moldb |

| pKa (Predicted) | 4.75 ± 0.50 | ChemicalBook |

| Solubility | Moderate in organic solvents; Limited in water.[1] | CymitQuimica[1] |

| XLogP3 (Computed) | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of pyrimidine derivatives are outlined below. While specific experimental reports for this compound are not publicly available, these generalized methods represent standard approaches in the field.

Melting Point Determination (Capillary Method)

A standard capillary melting point apparatus can be used to determine the melting point of this compound.

Procedure:

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

-

Heating: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate.

-

Observation: The temperatures at which the substance first begins to melt and at which it becomes completely liquid are recorded to define the melting point range.

Solubility Assessment (Gravimetric Method)

The equilibrium solubility can be determined by the gravimetric method in various solvents at controlled temperatures.

Procedure:

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

Sampling: A known volume of the saturated solution is carefully removed and filtered to separate the undissolved solid.

-

Quantification: The solvent is evaporated from the filtered solution, and the mass of the remaining solid is determined. The solubility is then calculated.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves titrating a solution of the compound with a standard solution of a strong base and monitoring the pH.

Procedure:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature that describes a direct biological activity or a specific signaling pathway associated with this compound itself. Its primary role reported in the literature is that of a versatile synthetic intermediate. The presence of the trifluoromethyl group and the pyrimidine core makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications. Further research would be required to elucidate any intrinsic biological effects of this compound.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 343-67-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, bearing the CAS number 343-67-9, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral data, and its emerging role as a key building block in the design of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by an ethyl ester at the 5-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position. These functional groups contribute to its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 343-67-9 | - |

| Molecular Formula | C₈H₇F₃N₂O₃ | [1] |

| Molecular Weight | 236.15 g/mol | [1][2] |

| Melting Point | 315-316 °C | [3] |

| Boiling Point | 220.8 °C at 760 mmHg | [2] |

| Density (calculated) | 1.422 g/cm³ | [4] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [2] |

Synthesis

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A general and efficient method involves the reaction of a trifluoromethyl-containing building block with a suitable three-carbon component and an amidine source.

Experimental Protocol: Synthesis from Ethyl 4,4,4-trifluoroacetoacetate and Urea

This protocol is based on established methods for the synthesis of trifluoromethyl-substituted pyrimidines.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Urea

-

Acetic acid

-

Ethanol

-

Water

Procedure:

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and urea (1.2 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The resulting solid precipitate is collected by filtration.

-

The solid is washed with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

The product is dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: General synthetic workflow for this compound.

Spectroscopic Data

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the pyrimidine proton, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with characteristic splitting for the carbon bearing the CF₃ group), the trifluoromethyl carbon (quartet), and the carbons of the ethyl group. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad), C-H stretching, C=O stretching (ester), C=C and C=N stretching of the pyrimidine ring, and strong C-F stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (236.15 g/mol ). |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in developing potent and selective inhibitors of various enzymes and receptors.

Kinase Inhibition

Derivatives of this compound have shown significant promise as kinase inhibitors, particularly targeting pathways implicated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrimidine core can be functionalized to interact with the ATP-binding site of EGFR, a receptor tyrosine kinase that is often dysregulated in various cancers. The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of the inhibitor.[5]

-

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition: PYK2 is a non-receptor tyrosine kinase involved in cell migration, invasion, and proliferation. Trifluoromethylpyrimidine-based compounds have been designed to target PYK2, highlighting the versatility of this scaffold in developing inhibitors for different kinase families.[5]

Caption: Targeted kinase signaling pathways for trifluoromethylpyrimidine derivatives.

Antiviral and Antifungal Applications

The trifluoromethylpyrimidine core is also a key component in the development of novel antiviral and antifungal agents.[6][7] The incorporation of this moiety can lead to compounds with enhanced efficacy and a broader spectrum of activity against various pathogens.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its utility as a precursor for potent kinase inhibitors makes it a compound of high interest for researchers in the field of oncology. The synthetic and spectral data, along with the outlined biological applications, provide a solid foundation for further investigation and development of novel therapeutics based on this promising scaffold.

References

- 1. This compound | C8H7F3N2O3 | CID 5063336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 343-67-9 | this compound - Moldb [moldb.com]

- 3. labnovo.com [labnovo.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Unraveling the Structural Blueprint: A Technical Guide to Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

For Immediate Release

Shanghai, China – December 27, 2025 – The quest to understand the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. For researchers, scientists, and drug development professionals, this structural information is paramount for elucidating structure-activity relationships, designing novel therapeutics, and engineering advanced materials. This technical guide focuses on Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest.

While a definitive, publicly available crystal structure for this compound has not been identified in a comprehensive search of crystallographic databases and scientific literature, this guide provides valuable insights into its potential structural characteristics and the methodologies required for their determination. By examining a closely related analogue, we can infer key structural features and present a generalized experimental approach for its synthesis, crystallization, and structural analysis.

Derivatives of trifluoromethyl pyrimidine are recognized for their diverse biological activities, including antifungal, insecticidal, and anticancer properties.[1] The trifluoromethyl group is known to enhance the biological activity and stability of compounds, making them attractive candidates for pharmaceutical and agrochemical development.[2]

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₇F₃N₂O₃ |

| Molecular Weight | 236.15 g/mol |

| IUPAC Name | ethyl 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-5-carboxylate |

| CAS Number | 343-67-9[3] |

Crystallographic Data of a Related Analogue

In the absence of specific crystallographic data for the title compound, we present the data for a related structure, rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate.[4] This provides an example of the crystallographic parameters for a molecule containing the trifluoromethylpyrimidine core.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅F₃N₂O₅ |

| Molecular Weight | 348.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.0940 (15) Å |

| b | 8.665 (1) Å |

| c | 14.3110 (18) Å |

| α | 90° |

| β | 93.987 (6)° |

| γ | 90° |

| Volume | 1496.1 (3) ų |

| Z | 4 |

| Temperature | 113 K |

| Radiation | Mo Kα |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the synthesis, crystallization, and structural determination of the title compound.

Synthesis of this compound

This protocol is a hypothetical pathway based on common synthetic routes for pyrimidine derivatives.

-

Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask, add urea (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Crystallization for X-ray Diffraction

Obtaining a single crystal of sufficient quality is often the most challenging step.[5] The following are common techniques that can be employed.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.[6]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The gradual decrease in temperature reduces solubility and can lead to the formation of high-quality crystals.

Single-Crystal X-ray Diffraction

This non-destructive technique provides detailed information about the internal lattice of crystalline substances.[7]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6][7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-120 K) to reduce thermal vibrations. An intense beam of monochromatic X-rays is directed at the crystal. The diffraction pattern is collected on a detector as the crystal is rotated.[8]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.[4]

Visualizations

Experimental Workflow

The logical flow from synthesis to final structure determination is depicted below.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, related 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[9] The inhibition of these kinases is a promising strategy in cancer therapy. The following diagram illustrates this signaling pathway.

References

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 343-67-9 | this compound - Moldb [moldb.com]

- 4. rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the recognized impact of the trifluoromethyl group on biological activity and metabolic stability. A critical, yet underexplored, aspect of its chemical nature is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the potential tautomeric forms of this molecule, drawing upon established principles of pyrimidine chemistry, spectroscopic data from analogous structures, and computational predictions. While direct experimental quantification of the tautomeric equilibrium for this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes available information to provide a robust framework for its study. We present detailed hypothetical experimental protocols for the elucidation of its tautomeric behavior and summarize relevant data from closely related compounds to infer its likely properties.

Introduction to Tautomerism in Hydroxypyrimidines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. In the realm of heterocyclic chemistry, 4-hydroxypyrimidines are classic examples of compounds exhibiting keto-enol and amine-imine tautomerism. The position of this equilibrium is sensitive to a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.

For this compound, the presence of a strongly electron-withdrawing trifluoromethyl group at the C2 position and an ester group at the C5 position is expected to significantly influence the tautomeric landscape. The principal tautomeric forms anticipated to be in equilibrium are the 4-hydroxy (enol-like) form and the 4-oxo (keto-like) forms, which can exist as the N1-H or N3-H tautomer.

Potential Tautomeric Forms

The potential tautomeric equilibria for this compound are depicted below. The equilibrium between the hydroxy form and the two distinct oxo forms is of primary interest.

Caption: Potential tautomeric equilibria for this compound.

Predicted Tautomeric Preference: A Theoretical Perspective

Computational studies on substituted 4-hydroxypyrimidines consistently demonstrate that the position of the tautomeric equilibrium is heavily influenced by the electronic properties of the substituents. The presence of electron-withdrawing groups, such as the trifluoromethyl group at the C2 position, is generally predicted to favor the oxo (keto) forms over the hydroxy (enol) form. This is attributed to the stabilization of the negative charge that develops on the pyrimidine ring in the keto tautomers.

Furthermore, the relative stability of the N1-H versus the N3-H keto tautomer is also a subject of theoretical investigation. The specific placement of the trifluoromethyl and ethyl carboxylate groups will dictate the most stable arrangement through a combination of inductive and resonance effects. Based on computational studies of similar pyrimidine systems, it is anticipated that the 4-oxo forms will be the predominant species in solution.

Experimental Characterization of Tautomerism

The definitive determination of the tautomeric equilibrium requires experimental investigation. The following section outlines detailed protocols for the key spectroscopic techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O). The use of a suite of solvents is crucial as solvent polarity can significantly shift the tautomeric equilibrium.

-

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Expected Observations: The chemical shifts of the pyrimidine ring protons and the N-H protons (if observable) will be highly sensitive to the tautomeric form. The hydroxy proton of the enol form will have a distinct chemical shift compared to the N-H protons of the keto forms. Integration of the signals corresponding to each tautomer allows for the determination of their relative populations.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra for each solution.

-

Expected Observations: The chemical shift of the C4 carbon is particularly diagnostic. It will appear at a significantly downfield position (typically >160 ppm) in the keto forms (as a carbonyl carbon) compared to the enol form (where it is an oxygen-bearing aromatic carbon).

-

-

Variable Temperature (VT) NMR:

-

For a selected solvent (e.g., DMSO-d₆), acquire a series of ¹H NMR spectra over a range of temperatures (e.g., 298 K to 373 K).

-

Expected Observations: Changes in the relative integrals of the tautomer-specific signals with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

-

-

Data Analysis:

-

The tautomer ratio (K_T) can be calculated from the integrated areas of well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

-

Hypothetical Workflow for NMR Data Analysis:

Caption: Workflow for the analysis of tautomerism using NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable information about the electronic transitions within the different tautomeric forms, which typically possess distinct chromophores.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Expected Observations:

-

The keto and enol tautomers are expected to have different λ_max values due to differences in their conjugated systems. The effect of solvent polarity on the position of λ_max can provide further evidence for the nature of the predominant tautomer in that solvent.

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational frequencies of functional groups present in the different tautomers.

Experimental Protocol for IR Analysis:

-

Sample Preparation:

-

Acquire the IR spectrum of the compound in the solid state (e.g., as a KBr pellet or using an ATR accessory).

-

Acquire IR spectra of the compound in solution using a suitable solvent and cell.

-

-

Expected Observations:

-

The keto forms will exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The enol form will show a characteristic O-H stretching band.

-

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is scarce in the literature, data from related 4-hydroxypyrimidine derivatives can provide valuable insights.

| Compound | Solvent | Tautomer Ratio (Keto:Enol) | Reference |

| 4-Hydroxypyrimidine | Gas Phase | ~70:30 | [1] |

| 2-Amino-4-hydroxypyrimidine | DMSO-d₆ | Predominantly Keto | [2] |

| 5-Fluoro-4-hydroxypyrimidine | Water | Predominantly Keto (Zwitterionic) | [2] |

Note: The table presents data for analogous compounds to provide a qualitative understanding. Direct extrapolation to the title compound should be done with caution.

Synthesis of this compound

The synthesis of the title compound can be achieved through a cyclocondensation reaction. A general, plausible synthetic route is outlined below.

Synthetic Workflow:

Caption: A plausible synthetic pathway to the target molecule.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add a source of amidine or guanidine (e.g., formamidine acetate, 1.2 eq) and a base (e.g., sodium ethoxide, 1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at reflux for a specified period (e.g., 6-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity that warrants detailed investigation. Based on the established principles of pyrimidine chemistry and the influence of the electron-withdrawing trifluoromethyl group, it is predicted that the 4-oxo (keto) tautomers will be the predominant species in solution. This guide provides a comprehensive framework of theoretical considerations and detailed experimental protocols to enable researchers to rigorously characterize the tautomeric landscape of this important molecule. The elucidation of its tautomeric equilibrium will be invaluable for understanding its chemical reactivity, interpreting its biological activity, and guiding the design of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.

Core Synthetic Pathway: Cyclocondensation

The most prevalent and efficient method for the synthesis of this compound is a cyclocondensation reaction. This approach involves the reaction of a trifluoromethyl-containing amidine with a suitable three-carbon (C3) synthon, typically a derivative of diethyl malonate. This method is a variation of the well-established Principal Synthesis for pyrimidines.

The primary starting materials for this synthesis are:

-

2,2,2-Trifluoroacetamidine: This reagent provides the N-C-N backbone of the pyrimidine ring and incorporates the critical trifluoromethyl group at the 2-position. It can be used directly or generated in situ from trifluoroacetonitrile.

-

Diethyl ethoxymethylenemalonate (DEEM): This C3 synthon provides the remaining carbon atoms of the pyrimidine ring and the ethyl carboxylate group at the 5-position.

The overall reaction scheme is a condensation followed by cyclization, leading to the formation of the pyrimidine ring.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the cyclocondensation of 2,2,2-trifluoroacetamidine and diethyl ethoxymethylenemalonate.

Materials:

-

2,2,2-Trifluoroacetamidine hydrochloride

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution of sodium ethoxide, 2,2,2-trifluoroacetamidine hydrochloride is added portion-wise at room temperature. The mixture is stirred for a short period to allow for the formation of the free base.

-

Addition of Diethyl Ethoxymethylenemalonate: Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary depending on the specific reaction scale and conditions.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2,2,2-Trifluoroacetamidine HCl | 1.0 eq | Inferred from general pyrimidine syntheses |

| Diethyl ethoxymethylenemalonate | 1.0 - 1.1 eq | Inferred from general pyrimidine syntheses |

| Sodium Ethoxide | 2.0 - 2.2 eq | Inferred from general pyrimidine syntheses |

| Reaction Conditions | ||

| Solvent | Anhydrous Ethanol | Inferred from general pyrimidine syntheses |

| Temperature | Reflux (approx. 78 °C) | Inferred from general pyrimidine syntheses |

| Reaction Time | 4 - 12 hours | Inferred from general pyrimidine syntheses |

| Product Information | ||

| Typical Yield | 70 - 90% | Inferred from similar reactions |

| Molecular Formula | C₈H₇F₃N₂O₃ | [1] |

| Molecular Weight | 236.15 g/mol | [1] |

Alternative Starting Materials

While the primary route is well-established, alternative starting materials can be employed, often involving multi-step syntheses.

| Alternative Starting Material | Resulting Intermediate/Final Product | Reference |

| Ethyl trifluoroacetate & 1,3-diamino-2-hydroxypropane | 2-(Trifluoromethyl)pyrimidine-5-ol | A related pyrimidine structure |

| Ethyl fluoroacetate & Propionyl chloride | 6-ethyl-5-fluoro-4-hydroxy pyrimidine | A related pyrimidine structure[3] |

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and logical relationships in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of starting material fragments to the final product.

References

The Multifaceted Biological Activities of Trifluoromethylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold has given rise to a class of heterocyclic compounds with significant potential in both medicine and agriculture. The CF3 group's unique properties, such as high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the biological activity of the parent molecule. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylpyrimidine derivatives, with a focus on their anticancer, antifungal, antiviral, and insecticidal properties. This document details key experimental protocols, summarizes quantitative biological data, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Trifluoromethylpyrimidine derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent inhibitory effects on various cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival.[1]

Quantitative Anticancer Activity Data

The cytotoxic effects of various trifluoromethylpyrimidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| 9u | A549 (Lung Carcinoma) | 0.35 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 3.24 | [1] | |

| PC-3 (Prostate Adenocarcinoma) | 5.12 | [1] | |

| 3b | C32 (Amelanotic Melanoma) | 24.4 | [2] |

| A375 (Malignant Melanoma) | 25.4 | [2] | |

| Various Derivatives (5a-5w) | PC3 (Prostate Cancer) | Inhibition rates of 0–64.20% at 5 µg/ml | [3][4] |

| K562 (Chronic Myelogenous Leukemia) | Inhibition rates of 0–37.80% at 5 µg/ml | [3][4] | |

| Hela (Cervical Cancer) | Inhibition rates of 0–48.25% at 5 µg/ml | [3][4] | |

| A549 (Lung Cancer) | Inhibition rates of 0–40.78% at 5 µg/ml | [3][4] |

Mechanism of Action: EGFR Inhibition

Many trifluoromethylpyrimidine derivatives exert their anticancer effects by targeting the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR pathway is a common feature in many cancers.

The binding of a ligand to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: Simplified EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microplates

-

Trifluoromethylpyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells and resuspend them in a complete culture medium.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethylpyrimidine derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

Antifungal Activity

Trifluoromethylpyrimidine derivatives have demonstrated significant potential as antifungal agents against a variety of plant pathogenic fungi. Their efficacy makes them promising candidates for the development of new fungicides.

Quantitative Antifungal Activity Data

The antifungal activity is often assessed by measuring the inhibition of mycelial growth of various fungal species.

| Compound | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| 5b | Botrytis cinerea | 50 | 96.76 | [3][4] |

| 5j | Botrytis cinerea | 50 | 96.84 | [3][4] |

| 5l | Botrytis cinerea | 50 | 100 | [3][4] |

| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | [3][4] |

| 5u | Rhizoctonia solani | 100 | 88.6 | [5] |

| 5i | Colletotrichum truncatum | 100 | 73.2 | [5] |

| 5t | Colletotrichum truncatum | 100 | 71.0 | [5] |

| Tebuconazole (Control) | Botrytis cinerea | 50 | 96.45 | [3][4] |

| Azoxystrobin (Control) | Rhizoctonia solani | 100 | 78.4 | [5] |

| Compound | Fungal Species | EC50 (µg/mL) | Reference |

| 5u | Rhizoctonia solani | 26.0 | [5] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This method evaluates the ability of a compound to inhibit the growth of fungal mycelium on a solid medium.

Materials:

-

Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Petri dishes (90 mm)

-

Trifluoromethylpyrimidine derivatives (dissolved in a suitable solvent)

-

Sterile cork borer (5 mm)

Procedure:

-

Preparation of Test Plates:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Cool the medium to about 50-60°C and add the test compounds at desired concentrations.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From a fresh, actively growing fungal culture, cut a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc at the center of each test plate.

-

-

Incubation:

-

Incubate the plates at 25-28°C in the dark.

-

-

Measurement and Calculation:

-

Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-5 days), or until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.

-

-

Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).[5]

Quantitative Antiviral Activity Data

The antiviral efficacy is determined by assessing the curative, protective, and inactivation activities of the compounds against the virus.

| Compound | Activity Type | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| 5j | Curative | 500 | 76.3 | [5] |

| 5q | Curative | 500 | 71.3 | [5] |

| 5b | Curative | 500 | 70.1 | [5] |

| 5h | Protective | 500 | 66.4 | [5] |

| 5f | Protective | 500 | 65.7 | [5] |

| Ningnanmycin (Control) | Curative | 500 | 54.0 | [5] |

| Ningnanmycin (Control) | Protective | 500 | 58.6 | [5] |

| Compound | Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | [5] |

| 5m | Protective | 103.4 | [5] |

Experimental Protocol: Antiviral Activity Assay against TMV (Half-leaf Method)

This method is used to evaluate the in vivo antiviral activity of compounds on host plants.

Materials:

-

Host plants (e.g., Nicotiana tabacum or Nicotiana glutinosa)

-

Tobacco Mosaic Virus (TMV) inoculum

-

Trifluoromethylpyrimidine derivatives

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Plant Preparation:

-

Grow host plants until they have well-developed leaves.

-

-

Virus Inoculation:

-

Prepare the TMV inoculum by grinding infected leaves in a phosphate buffer.

-

Lightly dust the upper surface of the leaves with carborundum.

-

Gently rub the TMV inoculum onto the leaf surface.

-

-

Compound Application:

-

Curative Activity: Apply the test compound solution to the inoculated leaves 2-3 days after virus inoculation.

-

Protective Activity: Apply the test compound solution to healthy leaves 24 hours before virus inoculation.

-

Inactivation Activity: Mix the test compound with the virus inoculum before rubbing it onto the leaves.

-

The other half of each leaf is treated with a control solution (e.g., buffer with solvent) for comparison.

-

-

Incubation and Observation:

-

Keep the plants in a controlled environment (e.g., greenhouse).

-

Count the number of local lesions that appear on each half of the leaves after 3-4 days.

-

-

Calculation:

-

Calculate the inhibition rate using the formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the number of lesions on the control half-leaf and T is the number of lesions on the treated half-leaf.

-

-

Insecticidal Activity

Trifluoromethylpyrimidine derivatives have also been investigated for their insecticidal properties against various agricultural pests.[3][4]

Quantitative Insecticidal Activity Data

The insecticidal activity is typically evaluated by determining the mortality rate of the target insects after exposure to the compounds.

| Compound | Insect Species | Concentration (µg/mL) | Mortality Rate (%) | Reference |

| 5w | Spodoptera frugiperda | 500 | 90.0 | [3][4] |

| Mythimna separata | 500 | 86.7 | [3][4] | |

| 5t | Spodoptera frugiperda | 500 | 83.3 | [3][4] |

| 5o | Spodoptera frugiperda | 500 | 80.0 | [3][4] |

| Chlorantraniliprole (Control) | Spodoptera frugiperda | 500 | High | [3][4] |

| Mythimna separata | 500 | High | [3][4] |

Experimental Protocol: Insecticidal Activity Assay (Leaf-Dip Method)

This method is commonly used to assess the insecticidal activity of compounds against leaf-feeding insects.

Materials:

-

Target insects (e.g., larvae of Spodoptera frugiperda, Mythimna separata)

-

Host plant leaves (e.g., corn, cabbage)

-

Trifluoromethylpyrimidine derivatives

-

Surfactant (e.g., Tween-80)

-

Petri dishes or ventilated containers

Procedure:

-

Preparation of Test Solutions:

-

Dissolve the test compounds in a suitable solvent and prepare serial dilutions in water containing a surfactant.

-

-

Leaf Treatment:

-

Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.

-

-

Insect Exposure:

-

Place the treated leaves into Petri dishes or ventilated containers.

-

Introduce a specific number of insect larvae into each container.

-

-

Incubation and Assessment:

-

Maintain the containers under controlled conditions (temperature, humidity, and light).

-

Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours).

-

-

Calculation:

-

Calculate the mortality rate for each concentration and correct for control mortality using Abbott's formula if necessary.

-

Synthesis and Workflow Visualization

The synthesis of trifluoromethylpyrimidine derivatives typically involves a multi-step process. A general workflow can be visualized to illustrate the key stages from starting materials to the final biologically active compounds and their subsequent evaluation.

General Synthetic and Evaluation Workflow

Caption: General workflow for the synthesis and biological evaluation of trifluoromethylpyrimidine derivatives.

Conclusion

Trifluoromethylpyrimidine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their potential as lead structures for the development of novel anticancer, antifungal, antiviral, and insecticidal agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and selectivity of these compounds, paving the way for their translation into valuable therapeutic and agrochemical products.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Unveiling the Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

For researchers, scientists, and professionals in drug development, this in-depth guide illuminates the discovery and historical synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, a pivotal intermediate in medicinal chemistry. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and a look into its biological significance.

This compound, identified by the CAS Number 343-67-9, is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of bioactive molecules. Its structural hallmark, the trifluoromethyl group, often imparts enhanced metabolic stability, binding affinity, and lipophilicity to parent compounds, making it a valuable moiety in drug design. This guide traces the origins of this compound, presenting its foundational synthesis and properties.

Discovery and Early Synthesis: A Look Back to 1959

The first documented synthesis of this compound, then named 5-carbethoxy-2-trifluoromethyl-4-hydroxypyrimidine, appeared in a 1959 publication in The Journal of Organic Chemistry. The synthesis was achieved through the condensation of two key starting materials: diethyl ethoxymethylenemalonate and trifluoroacetamidine. This reaction was carried out in the presence of sodium ethoxide, a strong base, which facilitates the cyclization to form the pyrimidine ring.

The initial report of this synthesis was concise, focusing on the successful formation of the target molecule as part of a broader study on trifluoromethyl-substituted pyrimidines. The primary motivation for the synthesis of such compounds at the time was rooted in the exploration of fluorine-containing heterocycles and their potential as analogues of naturally occurring nucleic acid bases. The powerful electron-withdrawing nature of the trifluoromethyl group was of particular interest for its anticipated influence on the chemical and biological properties of the pyrimidine core.

While the 1959 paper laid the groundwork, it did not delve into the compound's potential applications or biological activities. Its significance as a crucial pharmaceutical intermediate would be recognized in the decades that followed, as the demand for novel fluorinated pharmacophores grew.

Physicochemical Properties and Tautomerism

This compound is a white to pale yellow solid. It exists in a tautomeric equilibrium with its keto form, Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylate. This characteristic is important for its reactivity and interactions in biological systems.

| Property | Value |

| CAS Number | 343-67-9 |

| Molecular Formula | C₈H₇F₃N₂O₃ |

| Molecular Weight | 236.15 g/mol |

| Appearance | White to pale yellow solid |

Experimental Protocols: The Foundational Synthesis

The following is a detailed experimental protocol for the synthesis of this compound, based on the principles outlined in the seminal 1959 paper and subsequent general methodologies for similar pyrimidine syntheses.

Reaction: Condensation of Diethyl Ethoxymethylenemalonate and Trifluoroacetamidine.

Reagents:

-

Diethyl ethoxymethylenemalonate

-

Trifluoroacetamidine

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Water

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, trifluoroacetamidine is added, followed by the dropwise addition of diethyl ethoxymethylenemalonate with stirring.

-

The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified (e.g., with hydrochloric acid) to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and then with diethyl ether.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol-water, to yield this compound as a crystalline solid.

Quantitative Data:

While the original 1959 paper does not provide a specific yield, similar syntheses of substituted pyrimidines typically report yields in the range of 50-70%, depending on the specific reaction conditions and purification methods employed.

Synthesis Pathway

Caption: Synthesis of this compound.

Biological Significance and Applications

While the initial discovery did not explore biological activity, subsequent research has established that the 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate scaffold is a valuable precursor for a wide range of biologically active compounds. The introduction of the trifluoromethyl group can significantly enhance the therapeutic potential of molecules. Derivatives of this core structure have been investigated for various applications, including:

-

Antiviral agents: The pyrimidine ring is a fundamental component of nucleosides, and modifications, including fluorination, can lead to potent antiviral drugs.

-

Anticancer agents: Many anticancer drugs are based on pyrimidine analogues that interfere with nucleic acid synthesis in cancer cells.

-

Agrochemicals: The trifluoromethyl-pyrimidine moiety is also found in some herbicides and fungicides.

The title compound serves as a key starting material for further chemical modifications at the hydroxyl and ester functionalities, allowing for the synthesis of diverse libraries of compounds for drug discovery screening.

Conclusion

The discovery of this compound in 1959 marked a significant, albeit initially understated, milestone in the field of fluorine chemistry and heterocyclic synthesis. What began as a fundamental exploration of trifluoromethyl-substituted pyrimidines has evolved into the provision of a critical building block for the development of modern pharmaceuticals and agrochemicals. The foundational synthesis, a robust condensation reaction, remains a cornerstone for accessing this valuable intermediate. This technical guide provides a historical and practical overview for researchers leveraging this important molecule in their scientific endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate as a versatile building block for the synthesis of a variety of biologically active molecules. The trifluoromethyl group enhances the biological activity and metabolic stability of the resulting compounds, making this starting material highly valuable in medicinal chemistry and agrochemical research.[1] This document outlines key applications, detailed experimental protocols, and data for the synthesis of potential therapeutic agents and crop protection chemicals.

Introduction

This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. The presence of a trifluoromethyl group at the 2-position often leads to increased efficacy and improved pharmacokinetic profiles. These notes will detail the synthesis of illustrative bioactive molecules derived from this versatile starting material.

Key Applications

Derivatives of this compound have shown significant potential in several areas:

-

Antifungal Agents: The pyrimidine scaffold is a core component of several commercial fungicides. Modification of the 4-hydroxy group can lead to potent inhibitors of fungal growth.

-

Anticancer Agents: The pyrimidine ring is a key pharmacophore in many kinase inhibitors. Derivatization of the core structure can yield potent compounds for cancer therapy.

-

Herbicides: Pyrimidine derivatives are known to act as inhibitors of essential plant enzymes, leading to their use as herbicides.

Synthesis of a Representative Bioactive Molecule: A Potential Kinase Inhibitor

This section details a representative synthetic route to a potential kinase inhibitor starting from this compound. The overall workflow is depicted below.

Caption: Synthetic workflow for a potential kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

This initial step activates the pyrimidine ring for subsequent nucleophilic substitution.

-

Materials:

-

This compound (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Toluene (solvent)

-

-

Procedure:

-

To a solution of this compound in toluene, add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of Ethyl 4-(arylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylate

This step introduces a key pharmacophore for kinase inhibition through a nucleophilic aromatic substitution (SNAr) reaction.

-

Materials:

-

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

-

Substituted aniline (e.g., 4-amino-3-fluorophenol) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

Dissolve Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate and the substituted aniline in DMF.

-

Add DIPEA to the mixture and stir at 80-100 °C for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of 4-(arylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is necessary for the subsequent amide coupling.

-

Materials:

-

Ethyl 4-(arylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF) and Water (solvent mixture)

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

-

Step 4: Synthesis of the Final Amide Product (Kinase Inhibitor Candidate)

The final step involves the coupling of the carboxylic acid with a desired amine to form the amide bond.

-

Materials:

-

4-(arylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq)

-

Desired amine (e.g., N-methylpiperazine) (1.2 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature.

-

Add the desired amine and continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the final product by column chromatography.

-

Quantitative Data Summary

The following table summarizes representative yields and biological activity data for a series of synthesized kinase inhibitor candidates.

| Compound ID | R Group (Amine) | Yield (%) | EGFR IC₅₀ (µM) | A549 Cell Viability IC₅₀ (µM) |

| KI-1 | N-methylpiperazine | 65 | 0.091 | 0.35 |

| KI-2 | Morpholine | 72 | 0.152 | 0.88 |

| KI-3 | 4-aminopyridine | 58 | 0.210 | 1.24 |

Data is representative and compiled from analogous syntheses in the literature.

Synthesis of a Representative Bioactive Molecule: An Antifungal Agent

This section outlines a representative synthetic route to a potential antifungal agent.

Caption: Synthetic workflow for a potential antifungal agent.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

This step is identical to Step 1 in the kinase inhibitor synthesis.

Step 2: Synthesis of Ethyl 4-(arylthio)-2-(trifluoromethyl)pyrimidine-5-carboxylate

The introduction of a thioether linkage is a common strategy in the design of antifungal agents.

-

Materials:

-

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

-

Substituted thiophenol (e.g., 4-chlorothiophenol) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (ACN) (solvent)

-

-

Procedure:

-

To a solution of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in acetonitrile, add the substituted thiophenol and potassium carbonate.

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.

-

Step 3: Synthesis of Ethyl 4-(arylsulfonyl)-2-(trifluoromethyl)pyrimidine-5-carboxylate

Oxidation of the thioether to a sulfone can enhance the biological activity.

-

Materials:

-

Ethyl 4-(arylthio)-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

-

Dichloromethane (DCM) (solvent)

-

-

Procedure:

-

Dissolve the thioether in dichloromethane and cool to 0 °C.

-

Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the final product by column chromatography.

-

Quantitative Data Summary

The following table summarizes representative yields and antifungal activity data.

| Compound ID | R Group (Thiophenol) | Yield (%) | Botrytis cinerea EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) |

| AF-1 | 4-chlorothiophenol | 85 (thioether), 78 (sulfone) | 15.5 | 26.0 |

| AF-2 | 4-methylthiophenol | 88 (thioether), 81 (sulfone) | 20.2 | 31.8 |

| AF-3 | 2-fluorothiophenol | 82 (thioether), 75 (sulfone) | 12.8 | 22.5 |

Data is representative and compiled from analogous syntheses in the literature.

Signaling Pathway Diagram

The synthesized kinase inhibitors are designed to target protein kinases, which are key components of cellular signaling pathways. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the EGFR signaling pathway by a synthesized kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in medicine and agriculture. The strategic incorporation of the trifluoromethylpyrimidine scaffold can lead to the development of potent and effective new chemical entities.

References

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: A Key Intermediate in Modern Drug Discovery

Application Note

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. The presence of the trifluoromethyl group often enhances the metabolic stability, binding affinity, and bioavailability of parent molecules, making this intermediate particularly valuable in the design of novel therapeutic agents. Its structural framework is a key component in the synthesis of a wide range of biologically active compounds, including inhibitors of critical enzymes and modulators of various signaling pathways. This document outlines the applications of this intermediate in the discovery of potent inhibitors of STAT6 and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase, as well as its role in the synthesis of the broad-spectrum antifungal agent, Voriconazole.

Therapeutic Applications

Derivatives of this compound have shown significant promise in several therapeutic areas:

-

Anti-inflammatory and Allergic Diseases: By serving as a scaffold for STAT6 inhibitors, this intermediate is crucial in the development of treatments for allergic conditions such as asthma and atopic diseases.[1]

-

Anemia: Its use in the synthesis of HIF prolyl hydroxylase inhibitors offers a novel approach to treating anemia by stimulating endogenous erythropoietin production.[2]

-

Antifungal Agents: This pyrimidine derivative is a key precursor in the synthesis of Voriconazole, a second-generation triazole antifungal drug effective against a wide range of fungal infections.[3]

-

Antiviral and Anticancer Research: The trifluoromethyl pyrimidine core is also being explored for its potential in developing new antiviral and anticancer therapies.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound based on the condensation of ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate with urea.

Materials:

-

Ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate

-

Urea

-

Ethanol

-

Sulfamic acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of ethyl 2-formyl-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol, add urea (1.2 equivalents).

-

Add a catalytic amount of sulfamic acid (0.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Protocol 2: General Synthesis of Pyrimidine-5-carboxamide Derivatives as STAT6 Inhibitors

This protocol outlines a general procedure for converting the carboxylate intermediate into a carboxamide, a common pharmacophore in STAT6 inhibitors.

Materials:

-

This compound

-

Thionyl chloride

-

Appropriate amine (R-NH2)

-

Triethylamine

-

Dichloromethane (DCM)

-

Magnetic stirrer

Procedure:

-

Convert the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom by reacting this compound with a chlorinating agent like thionyl chloride or phosphorus oxychloride.

-

In a separate flask, dissolve the resulting ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in DCM.

-

Add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-